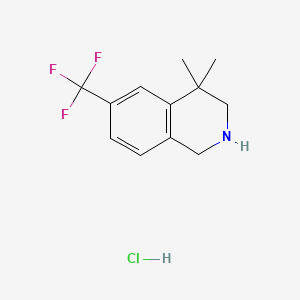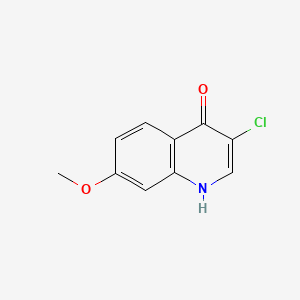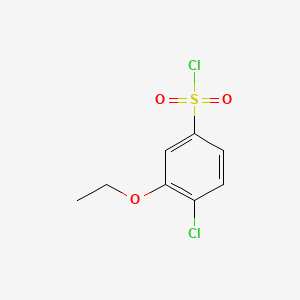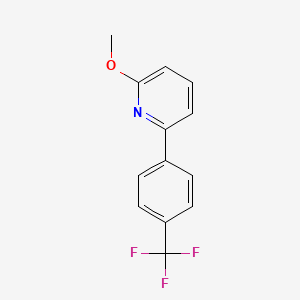
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (4,4-DMTF-THIQ-HCl) is a synthetic organic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used as a building block in the synthesis of various other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
THIQs are recognized as "privileged scaffolds" in drug discovery due to their broad spectrum of therapeutic activities. These compounds have found applications in cancer therapy, malaria treatment, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The US FDA approval of trabectedin, a compound with a THIQ core, for the treatment of soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery. Their potential extends to treating infectious diseases such as tuberculosis, HIV, HSV infections, and leishmaniasis, demonstrating their versatility in medicinal chemistry (Singh & Shah, 2017).
Organic Light-Emitting Diodes (OLEDs)
THIQ derivatives have been explored as active materials in OLED devices. The structural design and synthesis of BODIPY-based organic semiconductors, which share structural similarities with THIQs, for application in OLED devices showcase the potential of THIQ analogues in the development of metal-free infrared emitters. This indicates a promising avenue for THIQ derivatives in organic optoelectronics, providing a basis for novel applications in electronic and photonic devices (Squeo & Pasini, 2020).
Antioxidant Properties
The antioxidant capabilities of THIQ analogues have been documented, with studies focusing on their efficacy in protecting valuable polyunsaturated fatty acids in fish meal from oxidation. This suggests that THIQ derivatives could be developed into potent antioxidants, offering protective benefits in food preservation and possibly in pharmaceutical applications to counter oxidative stress (de Koning, 2002).
Antimalarial and Autoimmune Disorder Treatments
Chloroquine and hydroxychloroquine, compounds structurally related to THIQs, have been studied extensively for their antimalarial effects and their utility in treating autoimmune disorders. These studies have paved the way for the exploration of THIQ derivatives in similar applications, underscoring the potential of THIQs in infectious and inflammatory disease management (Taherian et al., 2013).
Propiedades
IUPAC Name |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTZLZWNQGCSGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744849 |
Source


|
| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1203686-10-5 |
Source


|
| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)



![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)

![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)


![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)